Ethyl 2-iodopropionate
Overview
Description
Ethyl 2-iodopropionate is an organic compound with the molecular formula C5H9IO2. It is a light yellow to orange liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is also referred to as 2-iodopropionic acid ethyl ester .
Preparation Methods
Ethyl 2-iodopropionate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl propionate with iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions and yields this compound as the primary product . Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Ethyl 2-iodopropionate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to ethyl 2-propionate using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: This compound can be oxidized to form ethyl 2-iodopropanoic acid using oxidizing agents like potassium permanganate.
Scientific Research Applications
Ethyl 2-iodopropionate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-iodopropionate involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical bonds. This property makes it useful in various synthetic applications, including polymerization and the synthesis of complex organic molecules .
Comparison with Similar Compounds
Ethyl 2-iodopropionate can be compared to other similar compounds such as mthis compound and ethyl 2-bromopropionate. While all these compounds share similar chemical properties, this compound is unique due to its specific reactivity and the types of reactions it can undergo . For instance, the iodine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its bromine counterpart .
Similar Compounds
- Mthis compound
- Ethyl 2-bromopropionate
- Ethyl 2-chloropropionate
Properties
IUPAC Name |
ethyl 2-iodopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMMXNKUHBWIMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448465 | |
Record name | ETHYL 2-IODOPROPIONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31253-08-4 | |
Record name | ETHYL 2-IODOPROPIONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-Iodopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.